molecular formula C18H26ClN3O B7178516 2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone

2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone

Cat. No.: B7178516
M. Wt: 335.9 g/mol
InChI Key: KWERMLAHIANEMF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might involve the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the piperazine derivative.

    Attachment of the ethanone group: This could be done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-[4-(2-methylpiperidin-3-yl)piperazin-1-yl]ethanone
  • 2-(2-Chlorophenyl)-1-[4-(1-ethylpiperidin-3-yl)piperazin-1-yl]ethanone

Uniqueness

2-(2-Chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O/c1-20-8-4-6-16(14-20)21-9-11-22(12-10-21)18(23)13-15-5-2-3-7-17(15)19/h2-3,5,7,16H,4,6,8-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWERMLAHIANEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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